3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde
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Overview
Description
3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a methoxy group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde typically involves the formation of the oxetane ring followed by its attachment to the benzaldehyde core. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes to form oxetanes . The reaction conditions often require UV light and a suitable solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: 3-Methoxy-4-(oxetan-3-yloxy)benzoic acid.
Reduction: 3-Methoxy-4-(oxetan-3-yloxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity by forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with an ethoxy group instead of an oxetane ring.
4-Methoxybenzaldehyde: Lacks the oxetane ring and has only a methoxy group attached to the benzaldehyde core.
3-Methoxy-4-(2-oxiranylmethoxy)benzaldehyde: Contains an oxirane ring instead of an oxetane ring.
Uniqueness
3-Methoxy-4-(oxetan-3-yloxy)benzaldehyde is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methoxy-4-(oxetan-3-yloxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-11-4-8(5-12)2-3-10(11)15-9-6-14-7-9/h2-5,9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAFLHWFPPZQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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